molecular formula C7H13NO B2737962 3-Isocyanatohexane CAS No. 947612-22-8

3-Isocyanatohexane

Cat. No.: B2737962
CAS No.: 947612-22-8
M. Wt: 127.187
InChI Key: DNBQKIFNYIZSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isocyanatohexane is an organic compound with the molecular formula C7H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes, which are essential materials in coatings, adhesives, and foams .

Scientific Research Applications

3-Isocyanatohexane has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatohexane can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosgene, resulting in the formation of this compound and hydrogen chloride as a byproduct . Another method includes the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst .

Industrial Production Methods: The industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates formed from nitro-amino compounds and carbon monoxide .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-isocyanatohexane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form urethanes, ureas, and other derivatives, which are crucial in various applications .

Comparison with Similar Compounds

    Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes but has two isocyanate groups.

    Toluene diisocyanate (TDI): Another diisocyanate used in polyurethane production.

    Isophorone diisocyanate (IPDI): Used in non-yellowing polyurethane materials.

Uniqueness: 3-Isocyanatohexane is unique due to its single isocyanate group, making it less reactive than diisocyanates like HDI and TDI. This property allows for more controlled reactions and specific applications in the synthesis of urethanes and ureas .

Properties

IUPAC Name

3-isocyanatohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-5-7(4-2)8-6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBQKIFNYIZSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.